tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate
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Overview
Description
tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate: is a complex organic compound that features a tert-butyl carbamate group and a dibenzoazocinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The use of catalysts such as 1-alkyl-3-methylimidazolium cation based ionic liquids can enhance the efficiency of the reaction .
Industrial Production Methods: Industrial production methods for tert-butyl carbamates often involve the use of environmentally benign reagents such as aqueous phosphoric acid for deprotection . The process is designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 and OsO4.
Reduction: Employing agents such as LiAlH4 and NaBH4.
Substitution: Involving nucleophiles like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: RMgX in dry THF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential role in biocatalytic processes.
Medicine: Explored for its therapeutic potential due to its unique structural properties.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate involves the protection and deprotection of amino groups. The compound becomes protonated under acidic conditions, leading to the loss of the tert-butyl cation and formation of a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (substituted benzamido)phenylcarbamate
- tert-Butyl esters
Comparison: tert-Butyl (Z)-(3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate is unique due to its dibenzoazocinyl moiety, which imparts distinct chemical and biological properties. Compared to other tert-butyl carbamates, it offers enhanced stability and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[3-(6H-benzo[c][1]benzazocin-5-yl)-3-oxopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-23(2,3)28-22(27)24-15-14-21(26)25-16-19-10-5-4-8-17(19)12-13-18-9-6-7-11-20(18)25/h4-13H,14-16H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMSVSMDFTZSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)N1CC2=CC=CC=C2C=CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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